3-(3-fluorophenyl)-5-oxo-N-[(thiophen-2-yl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
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Overview
Description
3-(3-fluorophenyl)-5-oxo-N-[(thiophen-2-yl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazoloquinazoline core fused with a thienylmethyl group and a fluorophenyl moiety. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a valuable subject of study in medicinal chemistry and related disciplines.
Preparation Methods
The synthesis of 3-(3-fluorophenyl)-5-oxo-N-[(thiophen-2-yl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these reactions include trifluoroacetic acid, dichloromethane, and various catalysts to facilitate the cyclization and substitution processes . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing large-scale reactors and continuous flow techniques to ensure consistent production quality.
Chemical Reactions Analysis
3-(3-fluorophenyl)-5-oxo-N-[(thiophen-2-yl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the biological activity of the compound.
Substitution: The fluorophenyl and thienylmethyl groups can undergo substitution reactions, allowing for the introduction of different substituents to explore structure-activity relationships. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
3-(3-fluorophenyl)-5-oxo-N-[(thiophen-2-yl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.
Biology: It serves as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Medicine: The compound exhibits potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. .
Industry: In industrial applications, the compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-fluorophenyl)-5-oxo-N-[(thiophen-2-yl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases involved in cell proliferation, leading to antiproliferative effects in cancer cells . The molecular pathways involved often include signaling cascades that regulate cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar compounds to 3-(3-fluorophenyl)-5-oxo-N-[(thiophen-2-yl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide include other triazoloquinazoline derivatives, such as:
- 5-chloro-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazoline
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
- 3-(2-((7-((3-fluorophenyl)amino)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)ethyl)quinazolin-4(3H)-one These compounds share structural similarities but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct biological properties and potential therapeutic applications.
Properties
IUPAC Name |
3-(3-fluorophenyl)-5-oxo-N-(thiophen-2-ylmethyl)-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN5O2S/c22-14-4-1-3-12(9-14)18-19-24-21(29)16-7-6-13(10-17(16)27(19)26-25-18)20(28)23-11-15-5-2-8-30-15/h1-10,26H,11H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTAPVRXKLAWLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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